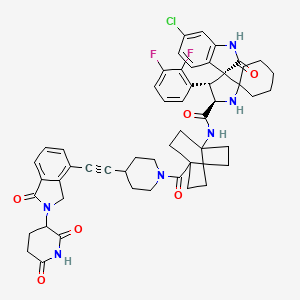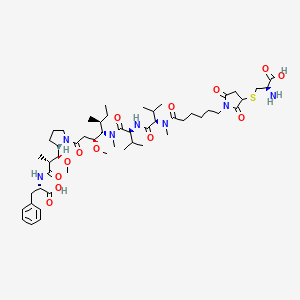
anti-AD-23e
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
anti-AD-23e is a novel multitarget directed anti-Alzheimer agent, showing an IC50 value of 0.56 ± 0.02 μM for AChE and an IC50 value of 1.17 ± 0.09 μM for BuChE.
Applications De Recherche Scientifique
Multi-Targeted Approach for Alzheimer's Disease
Anti-AD-23e, a novel compound, shows potential in treating Alzheimer's disease (AD) due to its multi-targeted approach. It demonstrates moderate to good anti-cholinesterase activity, essential for confronting key pathological aberrations in AD. Compound 23e is particularly noteworthy, displaying potent antioxidant activity and significant interactions within the active sites of both acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). It effectively reduces oxidative stress and neurotoxicity in cellular models, suggesting a promising therapeutic potential for AD (Patel, Patel, Kanhed, et al., 2019).
Natural Sources and Therapeutic Agents
Research into natural sources for AD therapy has gained attention, highlighting the need for agents acting at various pathological levels of AD. Studies on naturally occurring anti-AD agents, like polyphenols, have shown potential in developing biologically active compounds against AD. These findings underscore the significance of exploring natural products for their anti-AD properties, contributing to the growing field of alternative AD therapies (Park, 2010).
Phenotypic Screening and Neuroinflammation Modulation
Microglia-based phenotypic screenings have been utilized to identify small molecules that modulate proinflammatory cytokines, playing a crucial role in neuroinflammation associated with AD. The novel pharmacological inhibitor identified, GIBH-130, alters phenotypes of neuroinflammation in AD brains and exhibits in vivo efficacy in cognitive impairment relief. This approach suggests a feasible strategy in identifying novel anti-AD agents, emphasizing the importance of targeting neuroinflammation (Zhou, Zhong, Fu, et al., 2016).
Impact of Oxidative Stress and Polyphenolic Therapeutics
The role of oxidative stress in AD pathophysiology has been extensively studied, with emergent natural polyphenolic therapeutics showing promise in addressing this mechanism. Research indicates that plant polyphenols, due to their potent antioxidant effects, may offer neuroprotective effects against AD. This highlights the potential of antioxidant drug therapy in AD treatment and the need for further exploration of natural compounds for therapeutic use (Cassidy, Fernandez, Johnson, et al., 2020).
Propriétés
Formule moléculaire |
C21H32N6 |
|---|---|
Poids moléculaire |
368.529 |
Nom IUPAC |
N1-(5H-[1,2,4]Triazino[5,6-b]indol-3-yl)-N6,N6-dipropylhexane-1,6-diamine |
InChI |
InChI=1S/C21H32N6/c1-3-14-27(15-4-2)16-10-6-5-9-13-22-21-24-20-19(25-26-21)17-11-7-8-12-18(17)23-20/h7-8,11-12H,3-6,9-10,13-16H2,1-2H3,(H2,22,23,24,26) |
Clé InChI |
NCAKGHZOSSEUFI-UHFFFAOYSA-N |
SMILES |
CCCN(CCC)CCCCCCNC1=NN=C2C(NC3=C2C=CC=C3)=N1 |
Apparence |
Solid powder |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Durée de conservation |
>3 years if stored properly |
Solubilité |
Soluble in DMSO |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
anti-AD-23e |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[3-(4-Hexanoyl-phenoxy)-propyl]-piperazine-1-carboxylic acid ethyl ester](/img/structure/B1192054.png)



